N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a 5-methyltetrazole substituent at the meta-position of the benzamide ring. The tetrazole moiety, a five-membered heterocycle containing four nitrogen atoms, is a common bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry .
Properties
Molecular Formula |
C17H23N5O |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-cyclooctyl-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-11-7-8-14(12-16)17(23)18-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10H2,1H3,(H,18,23) |
InChI Key |
VKMVUDHMKIRYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Halogenated Benzamide Precursors
The foundational step involves preparing N-cyclooctyl-3-halobenzamide (where halide = Cl, Br, or I). This is achieved by reacting cyclooctylamine with 3-halobenzoyl chloride under basic conditions. For example, 3-chlorobenzoyl chloride reacts with cyclooctylamine in the presence of triethylamine in dichloromethane, yielding N-cyclooctyl-3-chlorobenzamide in ~85% purity after recrystallization.
Tetrazole Coupling via Copper Catalysis
The halogen substituent is replaced by the 5-methyltetrazole group using a copper-catalyzed Ullmann-type coupling. A representative procedure involves:
-
Reagents : N-Cyclooctyl-3-iodobenzamide (1.0 equiv), 5-methyl-1H-tetrazole (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs₂CO₃ (2.0 equiv)
-
Conditions : Dimethylformamide (DMF), 110°C, 24 h under nitrogen
-
Yield : 62–68% after column chromatography (silica gel, ethyl acetate/hexane).
Key Challenges :
-
Competing protodehalogenation reduces yield.
-
Tautomerism of the tetrazole (1H vs. 2H forms) necessitates careful pH control during workup.
[2+3] Cycloaddition for Direct Tetrazole Formation
Nitrile Precursor Synthesis
N-Cyclooctyl-3-cyanobenzamide is synthesized via amidating 3-cyanobenzoic acid with cyclooctylamine using carbodiimide coupling (EDC·HCl, HOBt, DMF). The nitrile group serves as the dipolarophile in the subsequent cycloaddition.
Azide-Nitrile Cycloaddition
The tetrazole ring is formed via a Huisgen-type [2+3] cycloaddition:
-
Reagents : Sodium azide (3.0 equiv), ammonium chloride (1.5 equiv), zinc bromide (catalytic)
-
Conditions : Water/ethanol (1:1), reflux, 12 h
Mechanistic Insight :
The reaction proceeds through a concerted mechanism, with ZnBr₂ stabilizing the transition state. The methyl group at the tetrazole’s 5-position originates from acetonitrile solvent, which acts as a methyl donor under acidic conditions.
Multicomponent Ugi-Azide Reaction
Reaction Design
This one-pot method combines:
Limitations
-
Low regioselectivity for the 3-position.
-
Requires bulky isocyanides (e.g., cyclohexyl) to favor tetrazole formation over imidazoles.
Diazonium Salt-Mediated Functionalization
Diazotization and Tetrazole Coupling
3-Aminobenzamide is diazotized using sodium nitrite in HCl at 0°C, followed by reaction with sodium azide and acetonitrile to form the tetrazole ring:
-
Steps :
-
Overall Yield : 35–40% (three-step sequence).
Advantage :
-
Avoids metal catalysts, simplifying purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Sub. | 62–68 | >95 | High | Direct, fewer steps |
| Cycloaddition | 55–60 | 90 | Moderate | No preformed tetrazole needed |
| Ugi-Azide | 40–45 | 85 | Low | One-pot synthesis |
| Diazonium Salt | 35–40 | 88 | Moderate | Metal-free |
Optimization Strategies :
-
Solvent Effects : DMF enhances copper-catalyzed coupling rates but complicates purification. Switching to toluene reduces side reactions.
-
Temperature Control : Lower temperatures (80°C) in cycloaddition improve regioselectivity for the 1H-tetrazole tautomer.
-
Catalyst Screening : Pd(OAc)₂ with Xantphos increases Ullmann coupling yields to 75% but raises costs.
Purification and Characterization
Chromatography
Chemical Reactions Analysis
Reactivity: N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, zinc salts, sodium azide, and organic nitriles play crucial roles in its synthesis.
Major Products: The major products formed from its reactions include various 5-substituted 1H-tetrazoles.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Biological Studies: It may serve as a pharmacophore for targeting specific molecular pathways.
Industry: Its applications extend to materials science, catalysis, and other industrial processes.
Mechanism of Action
- The exact mechanism by which N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide with structurally related benzamide derivatives:
Key Observations:
Substituent Effects on Lipophilicity: The cyclooctyl group in the target compound increases lipophilicity compared to aromatic substituents (e.g., dimethoxyphenethyl in or benzylthiazole in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Functional Group Impact: Tetrazole vs. Thiazole/Triazole: Tetrazoles (as in the target compound and ) mimic carboxylic acids, enabling hydrogen bonding and ionic interactions in biological targets. Thiazoles (e.g., ) and triazoles (e.g., ) contribute to π-π stacking and metal coordination.
Synthetic Routes :
ADMET Considerations
Biological Activity
N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C17H23N5O and a molecular weight of approximately 313.4 g/mol. The compound consists of a benzamide core substituted with a cyclooctyl group and a 5-methyl-1H-tetrazole moiety . The presence of the tetrazole ring, which contains four nitrogen atoms, contributes to its diverse biological activities.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound has been identified as a potential agonist for GPCRs, which are crucial in various signaling pathways involved in pain and inflammation management .
- Enzyme Inhibition : The tetrazole ring may mimic carboxylic acids, allowing for interaction with various enzymes and receptors, potentially leading to inhibition or modulation of their activity.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| GPCR Agonism | Potential target for pain and inflammatory pathways |
| Enzyme Interaction | Mimics carboxylic acids for enzyme modulation |
| Antimicrobial Properties | Possible activity against bacteria and cancer cells |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Attachment to Benzamide : The synthesized tetrazole is then coupled with a benzamide derivative to form the final product.
Various synthetic routes have been explored to optimize yield and biological activity.
Case Study 1: GPCR Agonism
A study investigating the agonistic properties of similar tetrazole derivatives found that modifications at specific positions significantly enhanced potency against GPR35. For instance, compounds with para-substituents demonstrated improved efficacy compared to those with meta-substituents .
Case Study 2: Antimicrobial Activity
Research on structurally related tetrazole compounds has shown promising antimicrobial properties. In vitro studies indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar activities .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide | Tetrazole and benzamide moieties | Different cycloalkyl group |
| Losartan | Angiotensin II receptor antagonist | Used for hypertension treatment |
| Candesartan | Similar structure to losartan | Another angiotensin II receptor antagonist |
Q & A
Q. What are the optimal synthetic routes for N-cyclooctyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide, and how can purity be maximized?
The synthesis typically involves coupling a cyclooctylamine with a pre-functionalized benzamide intermediate. A common approach includes:
- Step 1 : Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid via [2+3] cycloaddition using nitriles and sodium azide .
- Step 2 : Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by amidation with cyclooctylamine . Purity is maximized by optimizing reaction conditions (e.g., anhydrous solvents, controlled temperature) and purification via column chromatography or recrystallization. Monitoring by TLC and HPLC ensures intermediate quality .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclooctyl conformation. The tetrazole proton appears as a singlet near δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 356.2) and fragmentation patterns .
- IR Spectroscopy : Absorbance bands for amide (1650–1700 cm) and tetrazole (1450–1500 cm) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software elucidate the molecular geometry of this compound?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. Key steps include:
- Data Collection : Use a diffractometer (e.g., Cu-Kα radiation) to obtain intensity data.
- Structure Solution : SHELXD or SHELXS for phase determination via direct methods .
- Refinement : SHELXL refines atomic positions and thermal parameters. The cyclooctyl ring’s chair conformation and tetrazole planarity are critical metrics .
- Validation : Check R-factors (<5%) and electron density maps for errors .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for enhancing the bioactivity of tetrazole-containing benzamides?
- Substituent Variation : Modify the cyclooctyl group (e.g., cyclohexyl, adamantyl) to assess steric effects on target binding .
- Bioisosteric Replacement : Compare tetrazole with carboxylate or sulfonamide groups for solubility and potency .
- In Vitro Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or receptor binding studies (e.g., radioligand displacement) .
Q. How do molecular docking studies contribute to understanding the compound’s interaction with potential therapeutic targets?
- Target Selection : Prioritize receptors (e.g., GPCRs, kinases) based on structural homology to known tetrazole-binding proteins .
- Docking Workflow : Use AutoDock Vina or Schrödinger to simulate ligand-receptor binding. Key interactions include:
- Hydrogen bonds between tetrazole and catalytic lysine residues.
- Hydrophobic contacts with the cyclooctyl group .
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC values .
Q. What methodologies address contradictions in biological activity data across different experimental models?
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and adjust for variables like cell passage number .
- Mechanistic Studies : Employ CRISPR knockouts or siRNA to confirm target specificity .
Q. What in vitro assays are recommended to evaluate the compound’s pharmacokinetic properties, such as metabolic stability?
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Plasma Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions .
Q. What are the key considerations in designing stability studies for tetrazole derivatives under varying pH conditions?
- pH-Rate Profiling : Assess degradation kinetics in buffers (pH 1–10) at 37°C. Tetrazoles are prone to ring-opening at extremes (pH <3 or >10) .
- Forced Degradation : Expose to heat, light, and oxidizers (HO) to identify degradation products .
- Analytical Methods : Use UPLC-PDA to track stability-indicating peaks .
Q. How can hybrid molecular design principles be applied to modify the cyclooctyl substituent for improved target selectivity?
- Scaffold Hopping : Replace cyclooctyl with bicyclic (e.g., norbornane) or spiro systems to modulate lipophilicity .
- Fragment-Based Design : Merge with pharmacophores from known inhibitors (e.g., benzothiazoles) using click chemistry .
- Cryo-EM Analysis : Resolve target-ligand complexes to guide rational modifications .
Q. What experimental approaches validate the hypothesized mechanism of action involving enzyme or receptor modulation?
- Biochemical Assays : Measure enzyme activity (e.g., ATPase, protease) in the presence of inhibitors .
- Cellular Signaling : Use Western blotting to track downstream phosphorylation (e.g., ERK, Akt) .
- In Vivo Models : Test in xenograft (cancer) or transgenic (neurological) mice, correlating plasma levels with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
